molecular formula C8H4Br2N2 B13364105 4,8-Dibromo-2,6-naphthyridine

4,8-Dibromo-2,6-naphthyridine

Cat. No.: B13364105
M. Wt: 287.94 g/mol
InChI Key: HIZXINLLTAGUSZ-UHFFFAOYSA-N
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Description

4,8-Dibromo-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. It is characterized by the presence of two bromine atoms at the 4th and 8th positions of the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dibromo-2,6-naphthyridine typically involves the bromination of 2,6-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,8-Dibromo-2,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4,8-Dibromo-2,6-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-Dibromo-2,6-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance the compound’s reactivity and binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-1,5-naphthyridine
  • 2,7-Dibromo-1,8-naphthyridine
  • 4,8-Dichloro-2,6-naphthyridine

Uniqueness

4,8-Dibromo-2,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms at the 4th and 8th positions allows for selective functionalization and enhances its reactivity in various chemical reactions .

Properties

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

4,8-dibromo-2,6-naphthyridine

InChI

InChI=1S/C8H4Br2N2/c9-7-4-12-2-6-5(7)1-11-3-8(6)10/h1-4H

InChI Key

HIZXINLLTAGUSZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=CC2=C(C=N1)Br)Br

Origin of Product

United States

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